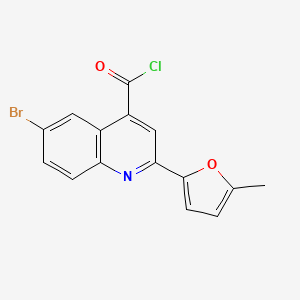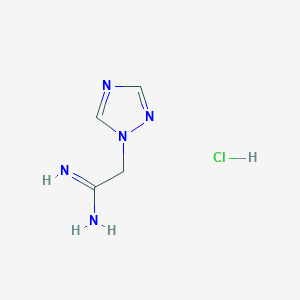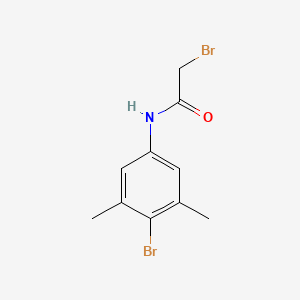![molecular formula C8H7BrN2 B1372889 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1082040-87-6](/img/structure/B1372889.png)
4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
“4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the CAS Number: 1082040-87-6 . It has a molecular weight of 211.06 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3 . This indicates that the compound contains a pyrrole ring and a pyridine ring .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis and Derivatives
- Efficient Synthesis Methods : 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues can be synthesized efficiently using sodium borohydride reduction. This method proves applicable for different N6-substituted derivatives (Nechayev et al., 2013).
- Rearrangement in Chemical Synthesis : The rearrangement of tetrahydro-hydroxyiminoisoxazolo pyridinium salts into pyrrolo[3,2-b]pyridin-2-one derivatives has been achieved, showcasing the compound's versatility in chemical transformations (Jones & Phipps, 1974).
- Building Blocks for Substituted Derivatives : 4-Nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine serve as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives, demonstrating the chemical utility of related structures (Figueroa‐Pérez et al., 2006).
Photoreactivity and Applications
- Photochemical Behavior Study : Investigations into the photochemical behavior of derivatives, like furo- and pyrrolo-[3,2-b]pyridin-2-ones, have provided insights into their dimeric products and reactions under different conditions, useful for understanding light-induced chemical processes (Jones & Phipps, 1975).
Biological Activity
- Biological Activity Overview : Pyrrolo[3,4-c]pyridine derivatives exhibit a broad spectrum of pharmacological properties. Studies have shown their utility in treating diseases of the nervous and immune systems, as well as their potential antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Miscellaneous Applications
- Synthesis of Heterocycles : The compound plays a role in the synthesis of challenging heterocycles, like pyrrolo[3,2-c]pyridine derivatives, demonstrating its significance in the development of complex chemical structures (Li et al., 2020).
- Synthetic Strategies in Medicinal Chemistry : The reaction of pyrrolo[2,3-b]pyridine derivatives with primary amines to yield 5-azaindoles showcases the compound's utility in medicinal chemistry and drug development (Girgis et al., 1989).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
It has been suggested that similar compounds can influence cellular processes, leading to various effects .
Biochemical Analysis
Biochemical Properties
4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with kinases, such as FMS kinase, which are involved in cell signaling pathways . The compound’s inhibitory effect on these enzymes can modulate various cellular functions, making it a potential candidate for anticancer and antiarthritic drug development . Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis . This is likely due to its interaction with key signaling pathways that regulate cell growth and survival. Furthermore, this compound can affect gene expression and cellular metabolism, leading to changes in the overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of kinases by forming hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of the enzyme . This binding inhibits the enzyme’s activity, leading to downstream effects on cell signaling and function. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs . Determining the optimal dosage is crucial for maximizing the compound’s benefits while minimizing its risks.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and efficacy. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and its overall pharmacokinetic profile.
Properties
IUPAC Name |
4-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXQJHMTWUKWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694624 | |
| Record name | 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-87-6 | |
| Record name | 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


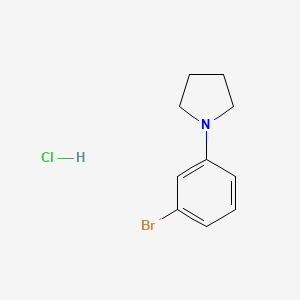
![2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone](/img/structure/B1372809.png)
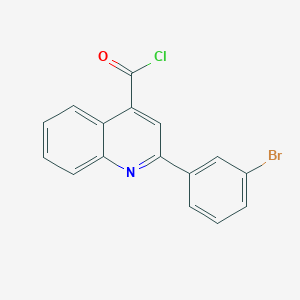
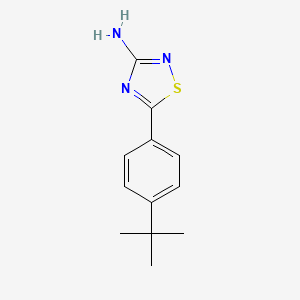
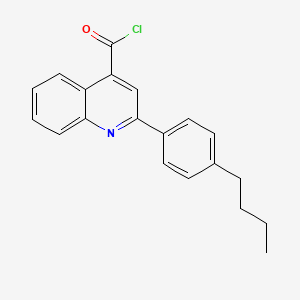
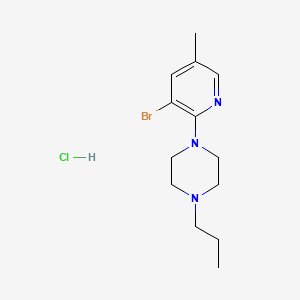

![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1372819.png)
